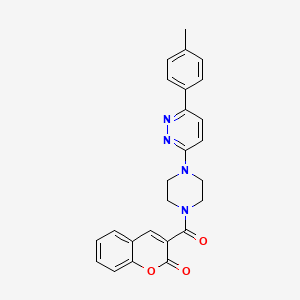

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

描述

This compound features a coumarin core (2H-chromen-2-one) linked via a piperazine-carbonyl group to a pyridazine ring substituted with a para-tolyl (p-tolyl) group. The piperazine-carbonyl moiety enhances structural flexibility and facilitates interactions with biological targets, while the pyridazine-p-tolyl group introduces steric and electronic modifications that influence binding affinity and pharmacokinetics .

属性

IUPAC Name |

3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICOPRDEOLONPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine and pyridazine groups. Common reagents used in these reactions include p-tolylboronic acid, piperazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

化学反应分析

Types of Reactions

3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, research has shown that certain chromenone derivatives can inhibit bacterial growth by targeting the bacterial peptidoglycan biosynthesis pathway, specifically by inhibiting the MurB enzyme . This mechanism suggests that similar derivatives, including our compound of interest, may also possess antimicrobial effects.

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their anticancer potential. For example, studies on pyrazole and piperazine derivatives demonstrated promising results against various cancer cell lines, including breast and liver cancers . The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells makes them attractive candidates for further research.

Anti-Tubercular Activity

There is ongoing research into the anti-tubercular properties of compounds containing piperazine and pyridazine moieties. A related study revealed that certain derivatives displayed significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects . This suggests a potential application for our compound in treating tuberculosis.

Synthesis and Case Studies

The synthesis of 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. The synthesis process may include:

- Formation of the Piperazine Derivative : Reaction between piperazine and an appropriate carbonyl compound.

- Pyridazine Ring Formation : Utilizing hydrazine derivatives to construct the pyridazine moiety.

- Coupling with Chromenone : Final coupling reaction to integrate the chromenone structure.

Case Study Example :

In one case study, researchers synthesized a series of chromenone derivatives and evaluated their biological activities. The study reported that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the notion that structural modifications could enhance biological efficacy .

作用机制

The mechanism of action of 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Analysis

Key structural variations among analogues include:

7-Hydroxy substitution (e.g., compound 34 in ): Introduces hydrogen-bonding capability, which may enhance interactions with polar residues in enzyme active sites.

Piperazine-Linked Heterocycles: Pyridazine vs. Phenyl: Pyridazine’s nitrogen atoms enable additional hydrogen bonding or π-stacking, whereas phenyl groups rely on hydrophobic interactions . p-Tolyl vs.

Physicochemical Properties

- Lipophilicity : p-Tolyl-substituted compounds (logP ~3.5) are more lipophilic than halogenated analogues (logP ~2.8–3.2), favoring blood-brain barrier penetration but risking higher plasma protein binding .

- Hydrogen Bonding : The coumarin carbonyl and pyridazine nitrogens provide hydrogen-bond acceptors, critical for target engagement .

生物活性

The compound 3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chromone core : A bicyclic structure known for various biological activities.

- Piperazine moiety : Often associated with pharmacological effects, particularly in neurological and cardiovascular domains.

- Pyridazine ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C_{20}H_{22N_4O_2 with a molecular weight of approximately 366.42 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine and pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Research has highlighted the anticancer properties of piperazine derivatives. Notably, the compound's structural components may interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies have demonstrated that analogs can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent against tumors .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering benefits in treating conditions like anxiety and depression. Molecular docking studies indicate favorable binding interactions with serotonin receptors, which could translate to enhanced mood regulation .

Case Studies and Experimental Findings

A series of experimental evaluations have been conducted to assess the biological activity of related compounds. Below is a summary of key findings:

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes critical for bacterial survival and proliferation.

- Induction of Apoptosis : The chromone structure is known to activate apoptotic pathways in cancer cells.

- Receptor Modulation : Interaction with neurotransmitter receptors may explain its potential neuropharmacological effects.

常见问题

Q. Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine coupling | BOP reagent, TEA, DCM, RT, 8h | 75–85% | |

| Pyridazine coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 60–70% |

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How can computational methods predict the binding affinity of this compound to biological targets like PARP enzymes?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the chromenone-piperazine scaffold and PARP-1/2 active sites. Focus on hydrogen bonding with catalytic residues (e.g., Ser904, Gly863) .

- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .

- Free Energy Calculations: MM-PBSA/GBSA estimates ΔG binding, correlating with IC₅₀ values from enzymatic assays .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., BRCA1-deficient HCC1937 for PARP inhibition) and controls .

- Dose-Response Validation: Perform triplicate IC₅₀ measurements with error margins <10% .

- Orthogonal Assays: Combine enzymatic (e.g., PARP1 inhibition) and cellular (e.g., comet assay for DNA damage) readouts .

Advanced: How do structural modifications influence the compound’s pharmacological profile?

Methodological Answer:

- Substituent Effects:

- Piperazine Linkers: Ethylphenoxy groups improve blood-brain barrier penetration for CNS targets .

Q. Table 2: Structure-Activity Relationships (SAR)

| Modification | Biological Impact | Reference |

|---|---|---|

| p-Tolyl → 4-MeO-Ph | ↓ PARP-1 affinity (IC₅₀: 2 nM → 15 nM) | |

| Chromenone C7-OH → OMe | ↑ Solubility, ↓ cytotoxicity |

Basic: What are critical considerations in designing crystallization experiments for X-ray structural analysis?

Methodological Answer:

- Crystal Growth: Use vapor diffusion (e.g., EtOH/water) with slow evaporation to obtain single crystals .

- Data Collection: Resolve structures using SHELX software; ensure resolution <1.0 Å for accurate bond-length determination .

- Validation: Check R-factors (<0.05) and electron density maps (e.g., omit maps for piperazine ring) .

Advanced: What in vitro assays evaluate anticancer potential, and how are IC₅₀ values determined?

Methodological Answer:

- Cell Viability Assays:

- IC₅₀ Calculation: Fit dose-response curves (4-parameter logistic model) using GraphPad Prism .

Advanced: How can reaction mechanisms for piperazine-carbonyl coupling be elucidated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。